Pseudohypericin

Descripción general

Descripción

Pseudohypericin is an aromatic polycyclic dione that is very closely related to hypericin . It is found most commonly in the St. John’s wort family of plants, namely in Hypericum perforatum . In preliminary studies in animal models, pseudohypericin has shown antiviral effects .

Synthesis Analysis

Protohypericin and protopseudohypericin are considered to be the biosynthetic precursors of hypericin and pseudohypericin, respectively, from which the latter derive on exposure to light . Also, pseudohypericin is likely to be transformed to cyclopseudohypericin .

Molecular Structure Analysis

Pseudohypericin, along with its analogues and metabolites, has been studied using molecular modeling approaches, including docking simulations, pharmacophoric modeling, and molecular dynamics . These studies estimate the capability of these molecules to interact and persist within the enzyme pocket .

Chemical Reactions Analysis

The chemical constituents of Hypericum species, including pseudohypericin, have been extensively studied . The constituents include phloroglucinol derivatives, xanthones, dianthrones, and flavonoids . These compounds show a diverse range of biological activities that include antimicrobial, cytotoxic, antidepressant-like, and antinociceptive effects .

Aplicaciones Científicas De Investigación

Antiretroviral Activity

Pseudohypericin has demonstrated significant antiretroviral properties. Studies reveal that pseudohypericin and hypericin inhibit the infectivity of various retroviruses, including the human immunodeficiency virus (HIV). These compounds appear to interfere with the viral infection and spread by direct inactivation of the virus or by preventing virus shedding, budding, or assembly at the cell membrane. Notably, pseudohypericin exhibits low in vitro cytotoxic activity at concentrations effective against retroviruses in murine tissue culture systems using radiation leukemia and Friend viruses (Meruelo, Lavie, & Lavie, 1988).

Photodynamic Therapy (PDT) and Anticancer Potential

Pseudohypericin, alongside hypericin, is known for its potent photodynamic properties. These compounds, particularly hypericin, are one of the most effective naturally occurring photodynamic agents. They generate reactive oxygen species and singlet oxygen, crucial for their biological effects. Pseudohypericin's prooxidant photodynamic properties are being explored for photodynamic therapy of cancer, where it effectively induces apoptosis and/or necrosis of cancer cells (Karioti & Bilia, 2010).

Inhibition of Protein Kinase C

Both hypericin and pseudohypericin have been identified as specific inhibitors of protein kinase C. This inhibition might contribute to their antiretroviral activities, potentially by affecting phosphorylation involved in viral infection of cells (Takahashi et al., 1989).

Potential Against COVID-19

Recent studies have explored pseudohypericin for its potential against SARS-CoV-2, the virus responsible for COVID-19. In silico-based virtual screening indicated that pseudohypericin might have a binding affinity with SARS-CoV-2's main protease, suggesting its possible application in treating COVID-19 (Murali et al., 2022).

Influence on Lipid Oxidation and Antiatherogenic Potential

Pseudohypericin has shown the ability to inhibit lipid oxidation in low-density lipoprotein (LDL), which is crucial in the context of atherosclerosis. This finding indicates that pseudohypericin and similar compounds in St. John's Wort might have antiatherogenic potential (Laggner et al., 2007).

Mecanismo De Acción

- Early Virus Penetration Events : The compound likely affects early virus penetration events, hindering viral attachment and fusion .

- Pseudohypericin’s antiviral activity involves multiple pathways:

Mode of Action

Biochemical Pathways

Keep in mind that this compound’s effects extend beyond COVID-19, as it has also shown anti-HIV activity . 🌿🔬

Safety and Hazards

Direcciones Futuras

Pseudohypericin continues to be one of the most promising group of polyphenols due to its unique chemical structure and important biological properties . Future research could focus on further elucidating the mechanism of action of pseudohypericin, exploring its potential therapeutic applications, and developing methods for its large-scale synthesis .

Propiedades

IUPAC Name |

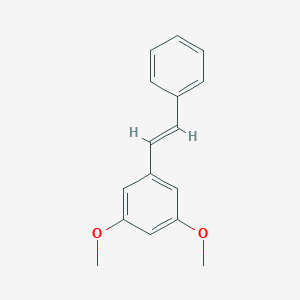

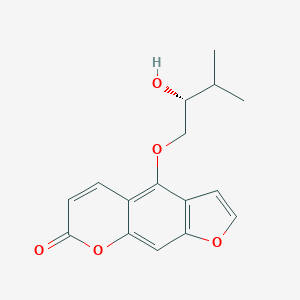

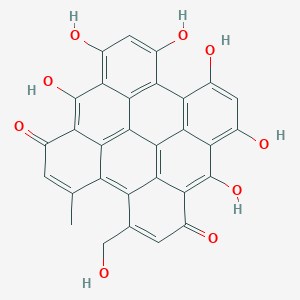

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31,34-39H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGUBIGZKATOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204541 | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases experience pronounced concentration- and time-dependent inhibition when incubated with the two naphthodianthrones hypericin and pseudohypericin. Pseudohypericin turned out to be a quite strong inhibitor of TrxR1 (IC(50)=4.40uM) being far more effective than hypericin (IC(50)=157.08uM). In turn, the IC(50) values measured toward TrxR2 were 7.45uM for pseudohypericin and 43.12uM for hypericin. When compared to pseudohypericin, the inhibition caused by hypericin usually required significantly longer times, in particular on TrxR1. These important differences in the inhibitory potencies and profiles were analysed through a molecular modeling approach. Notably, both compounds were found to accommodate in the NADPH-binding pocket of the enzyme. The binding of the two naphthodianthrones to thioredoxin reductase seems to be particularly strong as the inhibitory effects were fully retained after gel filtration. Also, we found that TrxR inhibition by hypericin and pseudohypericin does not involve the active site selenol/thiol motif as confirmed by biochemical and modeling studies. The resulting inhibition pattern is very similar to that produced by the two naphthodianthrones on glutathione reductase. As the thioredoxin system is highly overexpressed in cancer cells, its inhibition by hypericin and pseudohypericin, natural compounds showing appreciable anticancer properties, might offer new clues on their mechanism of action and open interesting perspectives for future tumor therapies. | |

| Record name | Pseudohypericin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pseudohypericin | |

Color/Form |

Brown powder | |

CAS RN |

55954-61-5 | |

| Record name | Pseudohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055954615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOHYPERICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ0U4663ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudohypericin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

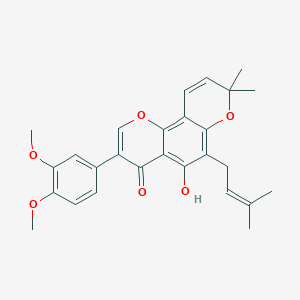

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for Pseudohypericin's antiviral activity?

A1: Research suggests that pseudohypericin may interfere with the retroviral life cycle at multiple stages. It appears to hinder the assembly or processing of intact virions, potentially by disrupting the processing of gag-encoded precursor polyproteins. [] Additionally, studies indicate that it can directly inactivate mature retroviruses, affecting their infectivity and reverse transcriptase activity. []

Q2: Does pseudohypericin exhibit any activity against other enzymes or pathways besides its antiviral targets?

A2: While primarily studied for its antiviral effects, research suggests that pseudohypericin can also inhibit the atherogenic modification of low-density lipoprotein (LDL). [] This antioxidant activity was observed alongside hypericin and hyperforin, indicating a potential benefit in mitigating atherosclerosis.

Q3: How does pseudohypericin impact inflammatory responses, particularly in macrophages?

A3: Studies show that pseudohypericin can reduce lipopolysaccharide (LPS)-stimulated production of prostaglandin E2 (PGE2) and nitric oxide (NO) in mouse macrophages. [] This anti-inflammatory effect is linked to the potentiation of suppressor of cytokine signaling 3 (SOCS3) expression, a key regulator of inflammatory pathways. []

Q4: What is the molecular formula and weight of pseudohypericin?

A4: The molecular formula of Pseudohypericin is C30H16O8, and its molecular weight is 504.44 g/mol. []

Q5: How does the structure of pseudohypericin differ from its closely related compound, hypericin?

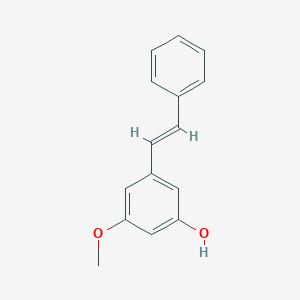

A5: Both compounds are phenanthroperylene quinones, but pseudohypericin possesses an additional hydroxyl group compared to hypericin. [, ] This structural difference contributes to variations in their physicochemical properties and potentially their biological activities.

Q6: How does light exposure impact the stability of pseudohypericin?

A6: Pseudohypericin is known to degrade upon exposure to light. [] This degradation is more pronounced in extract solutions than in standard solutions, highlighting the potential influence of co-extracted compounds. [] Studies suggest that cyclopseudohypericin may be one of the transformation products formed during this process. []

Q7: Does the presence of other compounds in Hypericum perforatum extracts affect pseudohypericin's stability?

A7: Yes, pseudohypericin's stability appears to be influenced by the presence of other compounds found in Hypericum perforatum extracts. For example, its degradation in the presence of light is more pronounced in extract solutions compared to standard solutions. []

Q8: Does pseudohypericin exhibit any catalytic activity in biological or chemical reactions?

A8: The research provided does not mention any catalytic properties or applications of pseudohypericin. Most studies focus on its bioactivity as a natural product, particularly its antiviral and anti-inflammatory effects.

Q9: Have any computational chemistry studies been conducted on pseudohypericin?

A9: Yes, molecular docking and molecular dynamics simulations have been performed using pseudohypericin against the main protease (Mpro) of SARS-CoV-2. [] These studies aimed to explore its potential as an antiviral agent against COVID-19 by assessing its binding affinity and interactions with the target protein.

Q10: How do structural modifications to the pseudohypericin molecule influence its activity?

A10: While the provided research does not delve into specific structural modifications of pseudohypericin, it highlights the significance of its structure in its activity. For instance, the presence of an additional hydroxyl group compared to hypericin underlines the impact of even minor structural variations on its properties and potential biological effects. [, ]

Q11: Are there specific formulation strategies to improve pseudohypericin stability or bioavailability?

A11: While the research primarily focuses on analyzing pseudohypericin levels in various matrices, it highlights that skin levels after oral administration of Hypericum extract remain significantly lower than levels considered phototoxic. [] This suggests that existing formulation strategies might already offer some level of stability and controlled release.

Q12: What are the key pharmacokinetic parameters of pseudohypericin after oral administration?

A12: Following a single oral dose of a Hypericum perforatum extract, the median maximum plasma concentration (Cmax) of pseudohypericin ranged from 2.7 to 30.6 ng/mL, depending on the dose. [] The median elimination half-life ranged from 16.3 to 36.0 hours. [] It's also important to note that pseudohypericin exhibited a significantly shorter lag-time of absorption (0.3 to 1.1 hours) compared to hypericin (2.0 to 2.6 hours). []

Q13: Does pseudohypericin accumulate in the body with repeated dosing?

A13: Yes, steady-state levels of pseudohypericin are achieved after approximately four days of repeated dosing with Hypericum perforatum extract. [] During steady-state treatment, the mean maximum plasma level was 5.8 ng/mL, and the mean trough level was 3.7 ng/mL. []

Q14: What is the relative potency of pseudohypericin compared to hypericin in terms of antiviral activity?

A14: While both pseudohypericin and hypericin show antiretroviral activity, their potency can vary depending on the specific virus and experimental model. For instance, in a study investigating their effects on Friend virus-induced leukemia, hypericin exhibited greater potency in prolonging survival compared to pseudohypericin. []

Q15: What analytical methods are commonly used to detect and quantify pseudohypericin in plant material and biological fluids?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis spectroscopy and fluorescence detection, is widely employed for the analysis of pseudohypericin. [, , , , , , , , , , , ] These techniques offer the sensitivity and selectivity needed to quantify pseudohypericin in complex matrices like plant extracts and biological samples.

Q16: How reliable are the existing analytical methods for quantifying pseudohypericin and its related compounds in commercially available St. John's Wort preparations?

A16: Research indicates that commercially available St. John's Wort preparations exhibit considerable variations in their naphthodianthrone content, including pseudohypericin. [] Some products have been found to contain significantly lower levels than stated on the label, highlighting the need for accurate and standardized analytical methods for quality control.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.